[(2S)-oxetan-2-yl]methanamine;hydrochloride
CAS No.:
Cat. No.: VC13831269
Molecular Formula: C4H10ClNO
Molecular Weight: 123.58 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C4H10ClNO |
|---|---|
| Molecular Weight | 123.58 g/mol |
| IUPAC Name | [(2S)-oxetan-2-yl]methanamine;hydrochloride |
| Standard InChI | InChI=1S/C4H9NO.ClH/c5-3-4-1-2-6-4;/h4H,1-3,5H2;1H/t4-;/m0./s1 |
| Standard InChI Key | ZHTLEIXWUMWTBQ-WCCKRBBISA-N |
| Isomeric SMILES | C1CO[C@@H]1CN.Cl |
| SMILES | C1COC1CN.Cl |
| Canonical SMILES | C1COC1CN.Cl |
Introduction
Chemical Identity and Structural Features
[(2S)-Oxetan-2-yl]methanamine hydrochloride (CAS: 2639621-84-2; molecular formula: C₄H₁₀ClNO) is the hydrochloride salt of the (2S)-enantiomer of oxetan-2-ylmethanamine. Its structure features an oxetane ring—a saturated heterocycle with three carbon atoms and one oxygen atom—substituted at the 2-position with a methylamine group. The stereochemistry at the 2-position is critical for its biological interactions .
Key Structural Data:
Synthesis and Industrial Production
Synthetic Routes
The synthesis of [(2S)-oxetan-2-yl]methanamine hydrochloride has evolved to address safety and efficiency concerns. A landmark method, described in CA3160419A1, avoids hazardous azide intermediates . The process involves:
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Protection: Starting with (S)-2-((benzyloxy)methyl)oxirane, the amine nitrogen is protected using dibenzyl groups.
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Ring Expansion: The protected oxirane undergoes intramolecular cyclization to form the oxetane ring.
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Deprotection: Catalytic hydrogenation removes benzyl groups, yielding the free amine.
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Salt Formation: Reaction with hydrochloric acid produces the hydrochloride salt .
This method contrasts with earlier approaches that employed sodium azide, posing explosion risks .
Industrial Scalability
Industrial protocols optimize solvent systems (e.g., acetonitrile) and catalysts (e.g., palladium on carbon) to achieve >90% yield. Purification via recrystallization ensures >99% enantiomeric excess, critical for pharmaceutical applications .
Physicochemical Properties
Solubility and Stability
The hydrochloride salt enhances aqueous solubility (≈50 mg/mL at 25°C), facilitating its use in biological assays. The oxetane ring confers metabolic stability, resisting oxidative degradation in vivo .
Spectroscopic Data
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NMR (D₂O): δ 3.85–3.70 (m, 2H, oxetane CH₂), 3.25–3.10 (m, 1H, CH-NH₂), 2.95 (s, 3H, NH₃⁺) .
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IR: Peaks at 3300 cm⁻¹ (N-H stretch) and 1100 cm⁻¹ (C-O-C oxetane) .
Applications in Pharmaceutical Research
Role in GLP-1 Receptor Agonists
[(2S)-Oxetan-2-yl]methanamine hydrochloride is a critical intermediate in synthesizing GLP-1 receptor agonists, such as semaglutide analogs. These agents enhance insulin secretion and are used for type 2 diabetes and obesity . The oxetane moiety improves drug half-life by reducing cytochrome P450-mediated metabolism .
APJ Receptor Agonists
The compound is utilized in preparing heterocyclic triazole agonists of the APJ receptor (e.g., US10150760B2), which show promise in treating cardiovascular diseases .
Comparative Analysis with Analogues
| Compound | Structure | Key Differences |
|---|---|---|
| (2R)-Oxetan-2-ylmethanamine | Enantiomeric configuration | Lower affinity for GLP-1 receptor |
| Oxolan-2-ylmethanamine | Five-membered tetrahydrofuran ring | Reduced metabolic stability |
Recent Advances and Future Directions
Recent studies highlight its utility in peptide synthesis (e.g., oxetane-modified alanine building blocks) and cancer therapeutics (e.g., antiproliferative derivatives). Ongoing clinical trials explore its incorporation into next-generation GLP-1 agonists with weekly dosing regimens .
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